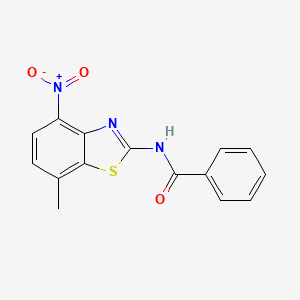
2-amino-2-(4-chlorophenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(4-chlorophenyl)-N-methylacetamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-chlorophenyl)-N-methylacetamide typically involves the reaction of 4-chloroaniline with N-methylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of recyclable catalysts and solvents is also common to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
2-amino-2-(4-chlorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
科学研究应用
2-amino-2-(4-chlorophenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
The mechanism by which 2-amino-2-(4-chlorophenyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in binding to target molecules, while the methylacetamide group may influence the compound’s solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-amino-2-(4-bromophenyl)-N-methylacetamide: Similar structure but with a bromine atom instead of chlorine.
2-amino-2-(4-fluorophenyl)-N-methylacetamide: Contains a fluorine atom in place of chlorine.
2-amino-2-(4-methylphenyl)-N-methylacetamide: Features a methyl group instead of chlorine.
Uniqueness
2-amino-2-(4-chlorophenyl)-N-methylacetamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs with different substituents.
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
2-amino-2-(4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-12-9(13)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3,(H,12,13) |
InChI 键 |
YSGQKDVWEMDTDS-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C(C1=CC=C(C=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)



![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)





![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)

